BTK Inhibition Potency: 2-Fluorobenzoyl Derivative vs. Unsubstituted Pyrrolidine Scaffold
The target compound, as Example 99 in patent US20240083900, achieves an IC50 of 1 nM against human BTK in an in vitro enzymatic assay. In contrast, the unsubstituted pyrrolidine scaffold (6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one, CAS 1706429-32-4) lacks reported BTK activity, underscoring the critical role of the 2-fluorobenzoyl substituent for target engagement [1]. This difference highlights the necessity of the N-acyl modification for achieving nanomolar potency.
| Evidence Dimension | BTK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one (no reported BTK activity) |
| Quantified Difference | Potency gain from inactive to 1 nM |
| Conditions | In vitro BTK enzymatic assay |
Why This Matters
Demonstrates that the 2-fluorobenzoyl group is essential for sub-nanomolar BTK engagement, directly informing SAR-driven procurement decisions for kinase inhibitor programs.
- [1] BindingDB. BDBM658441: US20240083900, Example 99. Affinity Data: IC50 1 nM for human BTK. View Source
